

# Technical Guide: 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one

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## Compound of Interest

**Compound Name:** 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one

**Cat. No.:** B1315929

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CAS Number: 83507-33-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Benzyl-3-azabicyclo[3.2.1]octan-8-one**, a key intermediate in the synthesis of tropane-based dopamine transporter inhibitors. This document details its chemical and physical properties, synthesis, and its role in the development of potential therapeutics for conditions such as cocaine abuse.

## Chemical and Physical Properties

**3-Benzyl-3-azabicyclo[3.2.1]octan-8-one** is a bicyclic amine with a benzyl group attached to the nitrogen atom.<sup>[1]</sup> This structural feature enhances its lipophilicity, which can influence its interaction with biological targets.<sup>[1]</sup> The ketone functional group at the 8-position provides a reactive site for further chemical modifications.<sup>[1]</sup>

Table 1: Physicochemical Properties of **3-Benzyl-3-azabicyclo[3.2.1]octan-8-one**

| Property                       | Value                                   | Source        |
|--------------------------------|---|---------------|
| Molecular Formula              | C <sub>14</sub> H <sub>17</sub> NO      | PubChem[2]    |
| Molecular Weight               | 215.29 g/mol                            | PubChem[2]    |
| CAS Number                     | 83507-33-9                              | PubChem[2]    |
| IUPAC Name                     | 3-benzyl-3-azabicyclo[3.2.1]octan-8-one | PubChem[2]    |
| SMILES                         | C1CC2CN(CC1C2=O)CC3=C<br>C=CC=C3        | PubChem[2]    |
| XLogP3                         | 1.8                                     | PubChem[2]    |
| Hydrogen Bond Donor Count      | 0                                       | PubChem[2]    |
| Hydrogen Bond Acceptor Count   | 1                                       | PubChem[2]    |
| Rotatable Bond Count           | 2                                       | PubChem[2]    |
| Exact Mass                     | 215.131014166                           | PubChem[2]    |
| Monoisotopic Mass              | 215.131014166                           | PubChem[2]    |
| Topological Polar Surface Area | 20.3 Å <sup>2</sup>                     | PubChem[2]    |
| Heavy Atom Count               | 16                                      | PubChem[2]    |
| Complexity                     | 254                                     | PubChem[2]    |
| Physical Form                  | Solid                                   | Sigma-Aldrich |
| Storage Temperature            | -20°C                                   | Sigma-Aldrich |

## Synthesis

The primary synthetic route to **3-Benzyl-3-azabicyclo[3.2.1]octan-8-one** is through a Mannich condensation reaction.[3]

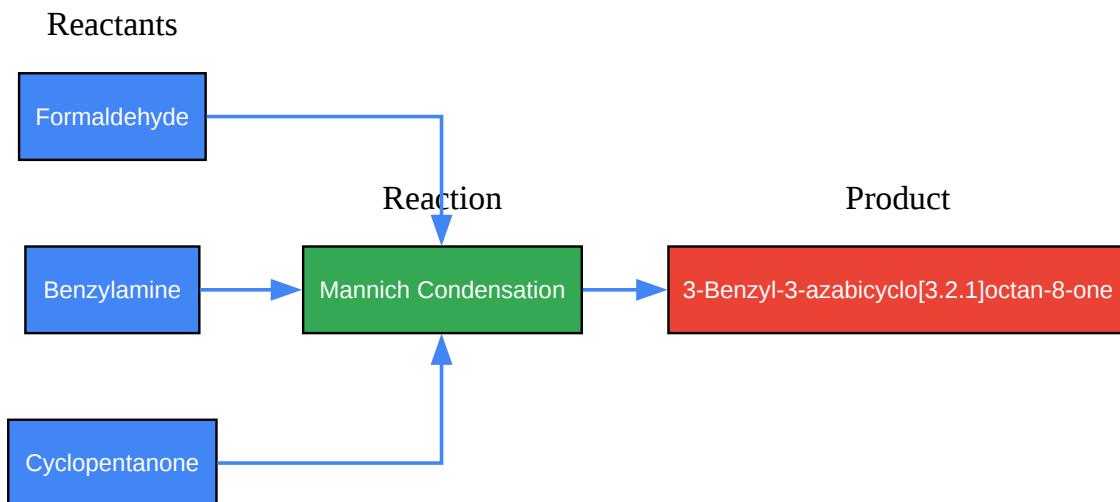
## Experimental Protocol: Synthesis of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one[4]

### Materials:

- Cyclopentanone
- Benzylamine
- Formaldehyde
- Appropriate solvents and reagents for reaction and purification.

### Procedure:

- The synthesis is initiated by the Mannich condensation of cyclopentanone, benzylamine, and formaldehyde.<sup>[3]</sup>
- The reaction mixture is typically stirred at a controlled temperature to facilitate the formation of the bicyclic ring structure.
- Upon completion of the reaction, the product is isolated and purified using standard techniques such as column chromatography to yield **3-Benzyl-3-azabicyclo[3.2.1]octan-8-one**.



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Caption: Synthetic workflow for **3-Benzyl-3-azabicyclo[3.2.1]octan-8-one**.

## Role in Drug Discovery and Biological Activity

**3-Benzyl-3-azabicyclo[3.2.1]octan-8-one** serves as a crucial starting material for the synthesis of a series of 8-substituted-3-azabicyclo[3.2.1]octanes, also known as isotropanes.<sup>[3]</sup> These compounds have been investigated for their potential as dopamine uptake inhibitors, which are of interest for the treatment of cocaine abuse.<sup>[3]</sup>

The core structure of **3-Benzyl-3-azabicyclo[3.2.1]octan-8-one** allows for chemical modifications at the C-8 position, leading to derivatives with varying affinities for the dopamine transporter (DAT) and the serotonin transporter (SERT).<sup>[3]</sup>

## Biological Assays

The biological activity of derivatives synthesized from **3-Benzyl-3-azabicyclo[3.2.1]octan-8-one** is typically evaluated through radioligand binding assays and neurotransmitter uptake assays.<sup>[3]</sup>

Experimental Protocol: Radioligand Binding Assays<sup>[3]</sup>

Objective: To determine the binding affinity of synthesized compounds to the dopamine and serotonin transporters.

Materials:

- [<sup>3</sup>H]WIN 35,428 (for DAT binding)
- [<sup>3</sup>H]citalopram (for SERT binding)
- Cell membranes expressing DAT or SERT
- Synthesized isotropane derivatives
- Scintillation counter and appropriate reagents

Procedure:

- Cell membranes expressing either the dopamine or serotonin transporter are incubated with the respective radioligand (<sup>3</sup>H]WIN 35,428 for DAT or <sup>3</sup>H]citalopram for SERT) and varying concentrations of the test compounds.
- The binding reaction is allowed to reach equilibrium.
- The bound radioligand is separated from the unbound radioligand by rapid filtration.
- The amount of radioactivity on the filters is quantified using a scintillation counter.
- The inhibitor potency (IC<sub>50</sub> values) is determined by analyzing the displacement of the radioligand by the test compounds.

Experimental Protocol: Dopamine Uptake Assay[3]

Objective: To measure the functional inhibition of dopamine uptake by the synthesized compounds.

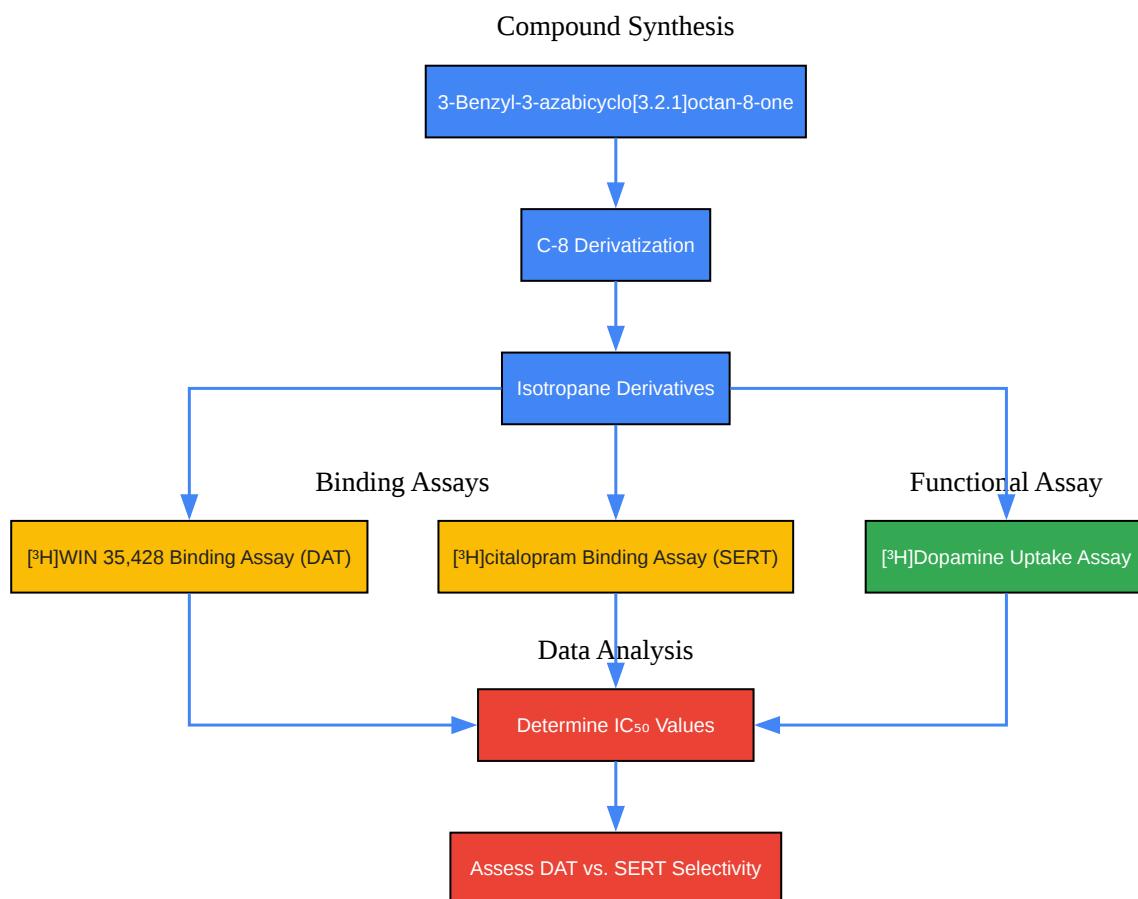
Materials:

- [<sup>3</sup>H]Dopamine

- Cells expressing the dopamine transporter
- Synthesized isotropane derivatives
- Scintillation counter and appropriate reagents

**Procedure:**

- Cells expressing the dopamine transporter are pre-incubated with the synthesized test compounds.
- [<sup>3</sup>H]Dopamine is then added to initiate the uptake process.
- After a defined incubation period, the uptake is terminated, and the cells are washed to remove extracellular [<sup>3</sup>H]dopamine.
- The amount of [<sup>3</sup>H]dopamine taken up by the cells is measured using a scintillation counter.
- The inhibitory effect of the test compounds on dopamine uptake is calculated.

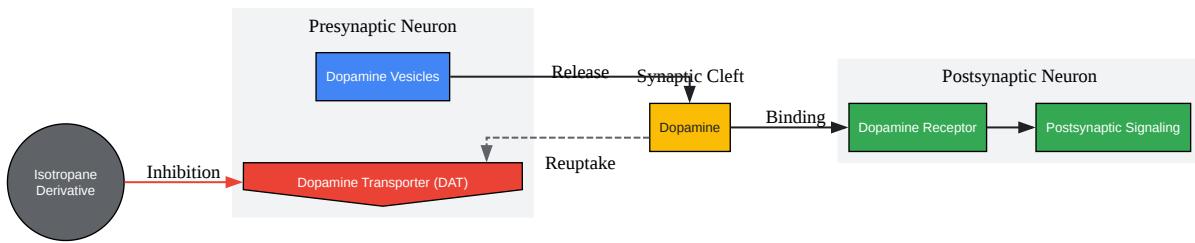
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Caption: Workflow for the biological evaluation of isotropane derivatives.

## Signaling Pathways

The primary mechanism of action for the derivatives of **3-Benzyl-3-azabicyclo[3.2.1]octan-8-one** is the inhibition of the dopamine transporter. By binding to DAT, these compounds block the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration and

duration of dopamine in the synapse. This leads to enhanced dopaminergic signaling. The selectivity for DAT over SERT is a critical factor in determining the pharmacological profile of these compounds.[3]



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Caption: Inhibition of dopamine reuptake by isotropane derivatives.

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## References

- 1. CAS 83507-33-9: 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one [cymitquimica.com]
- 2. 3-Benzyl-3-azabicyclo(3.2.1)octan-8-one | C14H17NO | CID 15639134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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